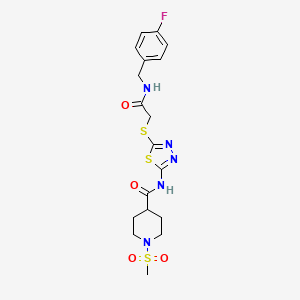

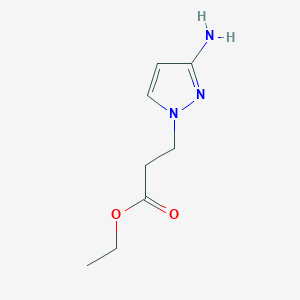

![molecular formula C8H6Cl2N4O B2840763 2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide CAS No. 400081-75-6](/img/structure/B2840763.png)

2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle is a versatile structure that has been used in various areas of drug design . The ring system of TPs is isoelectronic with that of purines, making this heterocycle a potential surrogate of the purine ring . Depending on the choice of substituents, the TP ring can also be a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of TP compounds often involves the cyclization of H-1,2,4-triazol-5-amine and an appropriate reactant in a suitable solvent . For example, ethyl 4-chloro-3-oxobutanoate can be used as a reactant, and the reaction can be carried out in acetic acid .Molecular Structure Analysis

The TP heterocycle is structurally similar to the purine ring, which has led to its investigation as a possible isosteric replacement for purines . The TP heterocycle has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine, depending on the choice of substituents .Chemical Reactions Analysis

The TP heterocycle has found numerous applications in medicinal chemistry . Its reactions often involve the cyclization of H-1,2,4-triazol-5-amine and an appropriate reactant in a suitable solvent .Physical And Chemical Properties Analysis

The physical and chemical properties of TP compounds can vary widely depending on the choice of substituents . Replacement of the purine ring with the TP could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .Aplicaciones Científicas De Investigación

Catalyst-Free Synthesis

The 1,2,4-triazolo[1,5-a]pyridine structure can be synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Medicinal and Pharmaceutical Chemistry

Nitrogen-containing heterocyclic compounds like 1,2,4-triazolo[1,5-a]pyridine are found in numerous natural products exhibiting immense biological activities . They hold enormous applications in medicinal and pharmaceutical chemistry .

Biological Activities

1,2,4-triazolo[1,5-a]pyridine exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Material Sciences

These types of compounds have various applications in the material sciences fields as well .

Synthetic Intermediates

The 1,2,4-triazolo[1,5-a]pyridine structure is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates .

Promising Pharmaceuticals

The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction .

Mode of Action

Based on the activities of similar compounds, it can be inferred that it might interact with its targets, leading to changes in their function . For instance, as a JAK inhibitor, it could prevent the activation of JAK-dependent signaling pathways .

Biochemical Pathways

Given the potential targets, it could impact pathways related to inflammation, oxygen sensing, and signal transduction . The downstream effects would depend on the specific pathway and target involved.

Result of Action

Based on the activities of similar compounds, it could potentially modulate inflammation, oxygen sensing, and signal transduction .

Propiedades

IUPAC Name |

2,2-dichloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4O/c9-6(10)8(15)13-5-2-1-3-14-7(5)11-4-12-14/h1-4,6H,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLNXHKWUXNGQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C(=C1)NC(=O)C(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B2840680.png)

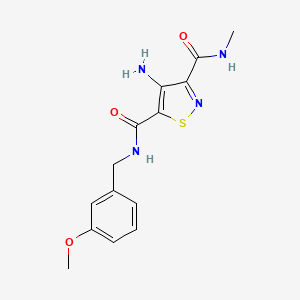

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2840681.png)

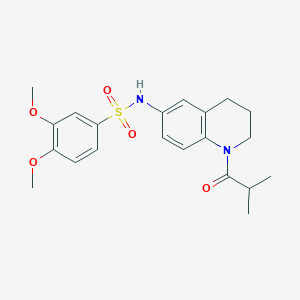

![4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2840683.png)

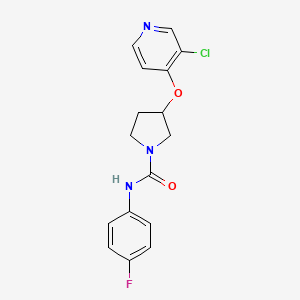

![5-(benzo[d]thiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2840686.png)

![Ethyl 4-(4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoyl)piperazine-1-carboxylate](/img/structure/B2840687.png)

![3,5-dimethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2840693.png)

![Methyl 3-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2840698.png)